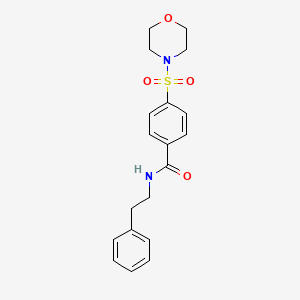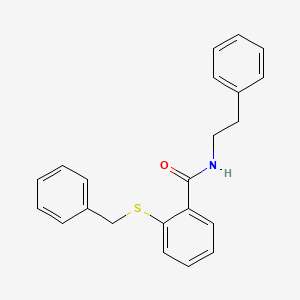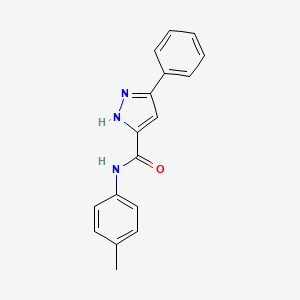![molecular formula C16H18O3 B5846466 3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5846466.png)
3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one, also known as HU-308, is a synthetic cannabinoid compound that has been studied for its potential therapeutic effects. It belongs to the family of cannabinoids that interact with the endocannabinoid system in the body.
作用機序
3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one acts as a selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and peripheral tissues. Activation of CB2 receptors has been shown to have anti-inflammatory and analgesic effects, as well as potential anti-cancer effects.
Biochemical and Physiological Effects:
3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, reducing pain, and potentially inhibiting the growth of cancer cells. It has also been shown to reduce the production of reactive oxygen species, which can contribute to oxidative stress and inflammation.
実験室実験の利点と制限
One advantage of using 3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one in lab experiments is its selectivity for CB2 receptors, which allows researchers to study the effects of CB2 activation specifically. However, one limitation is that 3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a synthetic compound, and its effects may not be representative of those of natural cannabinoids.
将来の方向性
There are several potential future directions for research on 3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one and other synthetic cannabinoids. One area of interest is the development of more selective CB2 agonists, which could have therapeutic benefits without the psychoactive effects associated with CB1 activation. Another area of interest is the potential use of synthetic cannabinoids in cancer therapy, either alone or in combination with other treatments. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one and other synthetic cannabinoids, and to identify any potential risks or limitations of their use.
合成法
3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can be synthesized using a variety of methods, including the reaction of 2-methyl-4-(1-methoxy-1-methylethyl)phenol with 5-bromo-1-pentene, followed by a cyclization reaction in the presence of a base. Another method involves the reaction of 2-methyl-4-(1-methoxy-1-methylethyl)phenol with 1,3-cyclohexadiene in the presence of a Lewis acid.
科学的研究の応用
3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has been studied for its potential therapeutic effects in a variety of medical conditions, including pain, inflammation, and cancer. It has been shown to have anti-inflammatory effects in animal models of inflammation, and to reduce pain and inflammation in models of neuropathic pain. 3-methoxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one has also been studied for its potential anti-cancer effects, with some studies suggesting that it may inhibit the growth of cancer cells.
特性
IUPAC Name |
3-methoxy-4-methyl-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-10-14(18-2)9-8-12-11-6-4-3-5-7-13(11)16(17)19-15(10)12/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWKJDUVSQKLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5846387.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5846388.png)
![N-{5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5846398.png)
![N-[4-(benzyloxy)phenyl]benzenesulfonamide](/img/structure/B5846401.png)
![2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-benzothiazole](/img/structure/B5846409.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5846410.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B5846416.png)


![3-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine](/img/structure/B5846459.png)
![1-(3-nitrobenzoyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B5846470.png)


![ethyl (5-cyano-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridin-6-yl)imidoformate](/img/structure/B5846498.png)